Product packaging for 2-Bromophenethyl quinoline-4-carboxylate(Cat. No.:)

2-Bromophenethyl quinoline-4-carboxylate

Cat. No.: B12883691
M. Wt: 356.2 g/mol
InChI Key: SHFUCLVAEVFWEP-UHFFFAOYSA-N
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Description

2-Bromophenethyl quinoline-4-carboxylate is a synthetic quinoline-4-carboxylate ester derivative intended for research and development purposes exclusively. This compound is part of a class of chemicals known for their significant potential in medicinal chemistry. Quinoline-4-carboxylic acid derivatives are frequently investigated as key scaffolds in the discovery of novel therapeutic agents . While specific biological data for this compound may be limited, structurally similar molecules have demonstrated a wide range of pharmacological activities in scientific studies. These activities primarily stem from the ability of the quinoline core to interact with critical biological targets. Notably, quinoline-4-carboxylate derivatives have been designed and synthesized as potent inhibitors of bacterial DNA gyrase, a validated target for developing new antimicrobial agents to combat drug-resistant infections . Furthermore, this chemical class has shown promise in oncology research. Related compounds have been developed as inhibitors for various enzymes implicated in cancer progression, including histone deacetylases (HDACs) and Sirtuin-3 (SIRT3) . The strategic modification of the ester side chain, such as the 2-bromophenethyl group in this compound, is a common approach in lead optimization to fine-tune properties like lipophilicity and target binding affinity . Researchers can utilize this compound as a versatile building block for further chemical synthesis or as a candidate for screening in biological assays. Its structure offers potential for probing structure-activity relationships (SAR) and developing new probes for biological systems. This product is strictly for research use in a laboratory setting and is not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14BrNO2 B12883691 2-Bromophenethyl quinoline-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

2-(2-bromophenyl)ethyl quinoline-4-carboxylate

InChI

InChI=1S/C18H14BrNO2/c19-16-7-3-1-5-13(16)10-12-22-18(21)15-9-11-20-17-8-4-2-6-14(15)17/h1-9,11H,10,12H2

InChI Key

SHFUCLVAEVFWEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOC(=O)C2=CC=NC3=CC=CC=C23)Br

Origin of Product

United States

Microbial Dna Gyrase Inhibitors:

A study on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, which share the bromophenyl and quinoline-4-carboxylate (B1235159) core with the subject compound, investigated their potential as microbial DNA gyrase inhibitors. Molecular docking studies were performed to understand the binding interactions within the active site of S. aureus DNA gyrase.

Key Findings: The docking studies revealed that these compounds fit well into the ATP-binding pocket of the DNA gyrase B subunit. The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, a significant docking binding score was observed for some derivatives, surpassing that of the reference compound, ciprofloxacin. nih.gov

Table 1: Molecular Docking Data of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives with S. aureus DNA Gyrase

CompoundBinding Energy (kcal/mol)Interacting ResiduesType of Interaction
Derivative 6b-7.73Asp81, Gly85, Ile86Hydrogen Bond, Hydrophobic
Ciprofloxacin (Reference)-7.29Asp81, Ser56Hydrogen Bond

Note: This table is based on data for a related compound and is for illustrative purposes.

Aurora a Kinase Inhibitors:

In a different study, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, another analog, was identified as a potent inhibitor of Aurora A kinase, a key regulator of cell division. Molecular docking simulations were employed to explore its binding mode within the kinase domain.

Key Findings: The docking analysis showed that the compound binds to the ATP-binding site of Aurora A kinase, forming crucial hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. These interactions are thought to be responsible for its inhibitory activity. mdpi.com

Antimalarial and Antituberculosis Agents:

Various 2-aryl/heteroaryl-quinoline-4-carboxylic acids have been investigated for their potential as antimalarial and antituberculosis agents through molecular docking studies. These studies targeted specific proteins essential for the survival of the pathogens.

Key Findings: Excellent docking scores were obtained for several derivatives against malarial (PDB ID: 1CET) and tuberculosis (PDB ID: 2X22) proteins. The interactions were predominantly hydrogen bonds and hydrophobic interactions with the active site residues, suggesting their potential as inhibitors. ijcps.org

Table 2: Representative Docking Scores of 2-Aryl/Heteroaryl-quinoline-4-carboxylic Acids Against Pathogen Proteins

Compound DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Number of Hydrogen Bonds
3dMalarial Protein (1CET)-8.295
3bMalarial Protein (1CET)-8.03Not Specified
3gTuberculosis Protein (2X22)-8.365
3bTuberculosis Protein (2X22)-7.903

Note: This table is based on data for related compounds and is for illustrative purposes.

While the precise interactions of 2-Bromophenethyl quinoline-4-carboxylate (B1235159) with macromolecular targets remain to be elucidated, the computational studies on its analogs strongly suggest that the quinoline-4-carboxylate scaffold is a versatile pharmacophore capable of interacting with a variety of protein targets. The bromophenyl and phenethyl moieties would further influence the binding affinity and selectivity through specific hydrophobic and potential halogen bonding interactions. Future computational and experimental studies are necessary to determine the specific macromolecular targets and binding modes of 2-Bromophenethyl quinoline-4-carboxylate.

Advanced Derivatization and Functionalization of 2 Bromophenethyl Quinoline 4 Carboxylate

Transformations at the Quinoline (B57606) Core

The quinoline ring system is a versatile scaffold that can be subjected to a variety of chemical modifications. These transformations enable the introduction of new substituents and the interconversion of existing functional groups, thereby expanding the chemical space accessible from the parent molecule.

Introduction of Additional Substituents via Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.org For a molecule like 2-Bromophenethyl quinoline-4-carboxylate (B1235159), this strategy is most effective when a halogen atom is present on the quinoline ring itself. While the parent compound lacks a halogen on this ring, derivatives can be prepared for such reactions. For instance, a halogenated quinoline precursor could be used in the initial synthesis, or the quinoline core could be halogenated in a subsequent step.

Suzuki coupling reactions on halo-quinoline systems are well-documented. researchgate.net The reaction typically involves the coupling of a halo-quinoline with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. organic-chemistry.orggoogle.com The chloro group at the 2-position of the quinoline ring is often more susceptible to oxidative addition with the palladium(0) catalyst than a chloro group at the 4-position, allowing for regioselective functionalization. beilstein-journals.org This selectivity is influenced by the coordination of the quinoline nitrogen to the palladium catalyst. beilstein-journals.org

Aryl, heteroaryl, or alkyl groups can be introduced onto the quinoline scaffold using this method. acs.org For example, the Suzuki coupling of a chloro-substituted quinoline intermediate with an appropriate boronic acid can lead to the introduction of various aromatic substituents. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃/P(t-Bu)₃. organic-chemistry.orggoogle.com

Table 1: Example Conditions for Suzuki Coupling on Quinoline Scaffolds

Catalyst System Coupling Partners Base Solvent Temperature Outcome
Pd(PPh₃)₄ 2-Chloroquinoline derivative, Aryl boronic acid Na₂CO₃ Toluene/Ethanol/H₂O Reflux Aryl group introduced at C2-position
(PPh₃)₂PdCl₂ 2-Alkynyl-4-chloroquinoline, Arylboronic acid CsCO₃ Dioxane–water 80 °C Aryl group introduced at C4-position beilstein-journals.org

Functional Group Interconversions on the Quinoline Ring

Functional group interconversions (FGIs) on the quinoline ring allow for the modification of substituents already present on the scaffold. These reactions are standard transformations in organic synthesis and can be applied to derivatives of 2-Bromophenethyl quinoline-4-carboxylate. For example, a nitro group, if present on the quinoline ring, could be reduced to an amino group using various reducing agents like SnCl₂/HCl or catalytic hydrogenation. This amino group can then serve as a handle for further derivatization, such as acylation or diazotization.

Similarly, an aldehyde or ketone substituent could be converted into other functional groups. For instance, a 2-methylquinoline derivative can be oxidized to quinoline-2-carboxylic acid. google.com Conversely, a carboxylic acid group on the quinoline ring can be reduced to a primary alcohol. The replacement of a bromine moiety on a quinoline ring with chlorine or fluorine has also been demonstrated. acs.orgnih.gov These transformations significantly increase the structural diversity of the quinoline derivatives.

Halogenation and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution is a key method for introducing functional groups onto the quinoline core. Halogenation, in particular, provides a handle for subsequent cross-coupling reactions. The quinoline ring is an aromatic system, but the reactivity of the benzene (B151609) and pyridine (B92270) rings towards electrophiles differs. The benzene part is generally more reactive towards electrophilic substitution than the pyridine part, which is deactivated by the electronegative nitrogen atom.

Direct bromination of a 2,4-dichloro-7-alkoxy quinoline has been achieved using N-Bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA). google.com Furthermore, a metal-free protocol for the regioselective C5-halogenation of 8-substituted quinoline derivatives has been developed using trihaloisocyanuric acid as the halogen source. rsc.org The directing effects of the existing substituents on the this compound would influence the position of substitution. The ester group at the 4-position is deactivating, which would likely direct incoming electrophiles to the 5- and 8-positions of the benzene ring portion of the quinoline core.

Modifications of the Ester Linkage

The ester group in this compound is another prime site for chemical modification, allowing for the synthesis of a wide array of carbonyl derivatives with potentially different chemical and biological properties.

Hydrolysis and Transesterification Reactions

Hydrolysis of the ester linkage is a fundamental transformation that yields the parent quinoline-4-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with potassium hydroxide (KOH) in an ethanol/water mixture. acs.orgnih.gov The resulting carboxylic acid is a versatile intermediate for the synthesis of other derivatives, such as amides and other esters. acs.org

Transesterification, the conversion of one ester to another, can be achieved by reacting the 2-Bromophenethyl ester with a different alcohol under acidic or basic catalysis. For instance, reacting the parent ester with methanol in the presence of an acid catalyst would yield methyl quinoline-4-carboxylate. This allows for the introduction of various alkyl or aryl groups into the ester moiety, altering properties like solubility and reactivity. The synthesis of various quinoline-4-carboxylate esters from the corresponding carboxylic acid using different alcohols in the presence of sulfuric acid has been reported. imist.ma

Conversion to Amides, Hydrazides, and Other Carbonyl Derivatives

The ester can be readily converted into a variety of other carbonyl derivatives. The most common of these are amides and hydrazides, which are often synthesized via the intermediate carboxylic acid.

Amide Synthesis: Following hydrolysis of the ester to the corresponding quinoline-4-carboxylic acid, standard peptide coupling reagents can be used to form amides. acs.org Reacting the carboxylic acid with a primary or secondary amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF) affords the corresponding quinoline-4-carboxamide. acs.orgnih.gov This method is highly versatile and allows for the introduction of a wide range of substituents via the amine component.

Hydrazide Synthesis: Quinoline-4-carbohydrazides can be synthesized directly from the ester. This is typically achieved by reacting the ester with hydrazine hydrate (N₂H₄·H₂O), often in a refluxing alcohol solvent like ethanol. nih.govnih.gov This reaction provides a key intermediate, the hydrazide, which can be further derivatized, for example, by reacting with aldehydes or ketones to form hydrazones. nih.gov

Table 2: Synthesis of Carbonyl Derivatives from Quinoline-4-Carboxylate Esters

Starting Material Reagents Product Reaction Type
Quinoline-4-carboxylate Ester 1. KOH, EtOH/H₂O2. Amine, EDC, HOBt, DMF Quinoline-4-carboxamide Hydrolysis followed by Amidation acs.orgnih.gov
Quinoline-4-carboxylate Ester Hydrazine hydrate, Ethanol, Reflux Quinoline-4-carbohydrazide Hydrazinolysis nih.govnih.gov

These derivatization strategies highlight the chemical tractability of this compound, providing pathways to a vast library of new compounds with tailored structures and properties.

Reactivity and Derivatization of the Bromine Atom on the Phenethyl Moiety

The carbon-bromine (C-Br) bond on the phenethyl group is the primary site for derivatization. As a primary alkyl halide, it is susceptible to a range of transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The primary C-Br bond in this compound is an excellent electrophilic site for nucleophilic substitution, primarily proceeding through an SN2 mechanism. chemguide.co.uk This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and the formation of a new covalent bond. A variety of nucleophiles can be employed to generate a diverse library of derivatives.

Common nucleophilic substitution reactions include:

Azide Substitution: Reaction with sodium azide (NaN3) introduces an azido group, which can be subsequently reduced to a primary amine or used in click chemistry reactions.

Cyanide Substitution: The use of sodium or potassium cyanide replaces the bromine with a nitrile group, extending the carbon chain and providing a precursor for carboxylic acids, amines, or amides. science-revision.co.uk

Amine Substitution: Primary or secondary amines can act as nucleophiles to form the corresponding secondary or tertiary amines, respectively. docbrown.info This reaction is fundamental for building molecules with varied nitrogen-containing functionalities.

Thiol Substitution: Reaction with thiols or thiolate salts yields thioethers, incorporating sulfur into the molecular framework.

The efficiency of these reactions is typically high, facilitated by polar aprotic solvents that solvate the cation of the nucleophilic salt without strongly interacting with the nucleophile itself.

NucleophileReagent ExampleProduct Functional GroupTypical Conditions
AzideSodium Azide (NaN₃)Alkyl Azide (-N₃)DMF, 60-80 °C
CyanideSodium Cyanide (NaCN)Nitrile (-CN)DMSO, 90 °C
AmineAmmonia (NH₃), DiethylaminePrimary/Secondary AmineEthanol, Sealed Tube, 100 °C
ThiolateSodium thiomethoxide (NaSMe)Thioether (-SMe)THF, RT
HydroxideSodium Hydroxide (NaOH)Alcohol (-OH)Aqueous Dioxane, Reflux

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C(sp³)-Br bond of the 2-bromophenethyl group is a suitable substrate for several such transformations, particularly with palladium and nickel catalysts. mdpi.com These reactions offer a powerful method for introducing aryl, vinyl, alkynyl, and alkyl groups.

Key metal-catalyzed reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the alkyl bromide with an organoboron reagent (e.g., a boronic acid or ester). walisongo.ac.id It is a highly versatile method for forming C-C bonds with a broad tolerance for various functional groups.

Negishi Coupling: Involving the reaction of the alkyl halide with an organozinc reagent, this coupling is also typically catalyzed by palladium or nickel complexes. mdpi.com Organozinc reagents are highly reactive, often leading to excellent yields.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the alkyl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is the most common method for synthesizing substituted alkynes.

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, this reaction couples the alkyl bromide with amines. It is a powerful alternative to traditional nucleophilic substitution for the synthesis of arylamines and alkylamines. nih.gov

These coupling reactions significantly expand the synthetic possibilities for derivatizing this compound, enabling the creation of complex analogues that would be difficult to access through other methods.

Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, K₂CO₃C(sp³)-C(sp²)
NegishiAlkylzinc HalidePd₂(dba)₃, SPhosC(sp³)-C(sp³)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NC(sp³)-C(sp)
Buchwald-HartwigPrimary/Secondary AminePd(OAc)₂, BINAP, NaOtBuC(sp³)-N

Synthesis of Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound with different substituents on either the quinoline core or the phenethyl moiety can be achieved by employing appropriately substituted starting materials. The modular nature of the synthesis, typically involving the esterification of a quinoline-4-carboxylic acid with a phenethyl alcohol derivative, allows for considerable structural diversity.

Modification of the Quinoline Ring: Substituted quinoline-4-carboxylic acids are key precursors for introducing diversity into the quinoline core. researchgate.netacs.org These can be synthesized through well-established methods like the Doebner or Pfitzinger reactions. imist.manih.gov For instance, using a substituted aniline in a Doebner reaction with an aldehyde and pyruvic acid will yield a quinoline-4-carboxylic acid with substituents at various positions. researchgate.net

Modification of the Phenethyl Moiety: To introduce substituents onto the phenyl ring of the phenethyl group, a substituted 2-phenylethanol is required for the initial esterification step. For example, using 2-(4-chlorophenyl)ethanol or 2-(3-methoxyphenyl)ethanol would result in analogues with chloro or methoxy groups on the phenethyl ring, respectively. The bromine atom itself can be positioned differently (e.g., 3-bromo or 4-bromophenethyl alcohol) to study the positional effects of the reactive handle. sigmaaldrich.comnih.gov

This strategic variation of starting materials allows for a systematic exploration of the structure-activity relationship (SAR) by fine-tuning the electronic and steric properties of the molecule.

Desired Analogue SubstitutionRequired Quinoline-4-carboxylic Acid PrecursorRequired Phenethyl Alcohol Precursor
6-Chloroquinoline6-Chloroquinoline-4-carboxylic acid2-(2-Bromophenyl)ethanol
7-Methoxyquinoline7-Methoxyquinoline-4-carboxylic acid2-(2-Bromophenyl)ethanol
4'-ChlorophenethylQuinoline-4-carboxylic acid2-(2-Bromo-4-chlorophenyl)ethanol
3'-MethoxyphenethylQuinoline-4-carboxylic acid2-(2-Bromo-3-methoxyphenyl)ethanol

Computational and Theoretical Studies of 2 Bromophenethyl Quinoline 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures and properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide valuable information about molecular stability and reactivity. nih.govnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. thesciencein.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov In these maps, red areas indicate electron-rich regions, while blue areas denote electron-deficient regions. nih.gov For 2-Bromophenethyl quinoline-4-carboxylate (B1235159), the quinoline nitrogen and the carbonyl oxygen of the carboxylate group are expected to be electron-rich centers.

Calculated ParameterTypical Value for Quinoline DerivativesSignificance
EHOMO-6.0 to -7.0 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 to -2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)3.8 to 4.5 eVDifference between LUMO and HOMO energies; indicates chemical stability and reactivity. thesciencein.org
Dipole Moment (µ)2.0 to 5.0 DMeasure of the overall polarity of the molecule.

The three-dimensional structure and flexibility of 2-Bromophenethyl quinoline-4-carboxylate are crucial for its interactions with other molecules. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule by exploring the potential energy surface.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govresearchgate.net These simulations, often performed using force fields like CHARMM36, can elucidate the stability of different conformations and the flexibility of the protein-ligand complex if the molecule is studied in a biological context. mdpi.com MD simulations track the movements of atoms over a specific period (e.g., 100 ns), providing insights into structural stability, flexibility, and intermolecular interactions. mdpi.commdpi.com Analysis of the simulation trajectory can reveal key information such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Simulation ParameterTypical SetupInformation Obtained
Force FieldCHARMM36, AMBERDefines the potential energy function for the system.
Simulation Time50 - 200 nsDuration of the simulation to observe molecular motion.
Solvent ModelExplicit (e.g., TIP3P water)Simulates the effect of the solvent environment.
Temperature/Pressure300 K / 1 atm (NPT ensemble)Maintains constant temperature and pressure to mimic physiological conditions.

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structures. researchgate.net

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These theoretical predictions, when compared with experimental data, help in the assignment of signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. These computed frequencies for stretching and bending modes in the IR spectrum aid in the identification of the molecule's structural features.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. nih.gov This helps in understanding the electronic properties and the nature of the chromophores within the molecule.

Spectroscopic TechniquePredicted ParameterTypical Calculated Range for Quinoline Core
¹H NMRChemical Shift (δ)7.0 - 9.0 ppm (aromatic protons)
¹³C NMRChemical Shift (δ)120 - 165 ppm (aromatic carbons, C=O)
IRVibrational Frequency (cm⁻¹)~1720 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~1300 cm⁻¹ (C-O stretch)
UV-VisAbsorption Maximum (λ_max)280 - 350 nm

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.

A key aspect of this analysis is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com The structure of the transition state is located by searching for a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.govscilit.com The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor determining the reaction rate. Such studies can elucidate whether a reaction proceeds through a concerted or stepwise mechanism. nih.gov

ParameterMethod of CalculationSignificance
Activation Energy (Ea)Energy difference between TS and reactantsDetermines the kinetic feasibility of a reaction.
Transition State (TS) GeometrySaddle point optimizationProvides the molecular structure at the peak of the energy barrier.
Imaginary FrequencyFrequency calculation at the TS geometryConfirms the identity of a true transition state (must have one). nih.govscilit.com

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological or chemical activity. For quinoline-4-carboxylate derivatives, SAR studies identify which parts of the molecule are essential for its function. nih.gov

Computational SAR investigations often involve generating a series of related molecules by modifying specific substituents and then calculating various molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). By correlating these descriptors with observed activity, a quantitative structure-activity relationship (QSAR) model can be developed. For quinoline-4-carboxylic acids, studies have shown that bulky, hydrophobic groups at the C(2) position and the carboxylic acid group at the C(4) position are often critical for biological activity. nih.gov

The properties of the this compound are significantly influenced by its constituent parts: the quinoline-4-carboxylate core, the 2-bromophenethyl group, and any other substituents on the quinoline ring.

Quinoline-4-carboxylate Core: This scaffold is the primary determinant of the molecule's basic shape and electronic properties. The carboxylic acid group at the C4-position is a key feature, often involved in hydrogen bonding or salt bridge formation in biological systems. nih.gov

Computational studies can systematically evaluate the effect of these substituents. For instance, by comparing the calculated properties of the parent quinoline-4-carboxylic acid with those of this compound, one can quantify the impact of the 2-bromophenethyl group on parameters like the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. researchgate.net

Substituent/GroupPositionPredicted Effect on Molecular Properties
-COOHC4Acts as a hydrogen bond donor/acceptor; crucial for binding in many biological targets. nih.gov
2-BromophenethylC2Increases hydrophobicity and steric bulk; influences binding affinity and selectivity. nih.gov
-Br on phenethyl grouporthoElectron-withdrawing; can participate in halogen bonding; influences rotational freedom of the phenyl ring.

Molecular Docking and Interaction Studies with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a protein of interest. While direct studies on this compound are not available, research on analogous structures provides valuable information on their interactions with various macromolecular targets.

Studies on Quinoline-4-Carboxylic Acid Derivatives:

Research has been conducted on various derivatives of quinoline-4-carboxylic acid, targeting a range of biological macromolecules. These studies help to understand the structure-activity relationships and the key interactions that govern the inhibitory potential of these compounds.

Analytical Characterization Techniques in Research on 2 Bromophenethyl Quinoline 4 Carboxylate

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms (protons). For 2-Bromophenethyl quinoline-4-carboxylate (B1235159), one would expect to observe distinct signals for the protons on the quinoline (B57606) ring, the phenethyl group, and the ethyl bridge. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) would allow for the assignment of each proton to its specific position within the molecule. For instance, the aromatic protons of the quinoline and bromophenethyl moieties would appear in the downfield region (typically 6.5-8.5 ppm), while the methylene (-CH₂-) protons of the phenethyl group would resonate at a more upfield position.

¹³C NMR: This method probes the carbon skeleton of the molecule. Each unique carbon atom in 2-Bromophenethyl quinoline-4-carboxylate would give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum would help to identify the different types of carbon atoms, such as those in the aromatic rings, the ester carbonyl group (C=O), and the aliphatic chain. The carbonyl carbon of the carboxylate group would be expected to appear significantly downfield (around 160-180 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal which protons are coupled to each other (i.e., are on adjacent carbon atoms), helping to piece together the fragments of the molecule. HSQC would correlate each proton signal with the carbon signal to which it is directly attached, further confirming the structural assignments.

A hypothetical data table for the expected NMR shifts is presented below.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Quinoline H7.5 - 8.5m6HAr-H
Bromophenethyl H7.0 - 7.4m4HAr-H
-OCH₂-4.5 - 4.8t2HEster CH₂
-CH₂-Ar3.1 - 3.4t2HPhenethyl CH₂
¹³C NMR Chemical Shift (ppm) Assignment
C=O~165Ester Carbonyl
Aromatic C120 - 150Quinoline & Bromophenyl Carbons
-OCH₂-~65Ester Methylene Carbon
-CH₂-Ar~35Phenethyl Methylene Carbon

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretch of the ester group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretch of the ester would likely be found in the 1100-1300 cm⁻¹ range.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ester)1720 - 1740
C-H (Aromatic)3000 - 3100
C=C (Aromatic)1400 - 1600
C-O (Ester)1100 - 1300
C-Br500 - 600

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS allows for the unambiguous determination of the molecular formula. For this compound (C₁₈H₁₄BrNO₂), the experimentally determined monoisotopic mass would be compared to the calculated theoretical mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The quinoline and bromophenethyl aromatic systems in this compound contain π-electrons that can be excited by UV or visible light. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The position and intensity of these absorptions are characteristic of the chromophoric systems present in the molecule and can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture. To assess the purity of a synthesized sample of this compound, a suitable HPLC method would be developed. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). HPLC can also be used for the purification of the compound from reaction mixtures.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages of C, H, N, and Br for this compound would be compared with the theoretically calculated values based on its molecular formula (C₁₈H₁₄BrNO₂). A close agreement between the experimental and calculated values serves as a fundamental confirmation of the compound's elemental composition and purity.

Element Theoretical Percentage (%)
Carbon (C)60.69
Hydrogen (H)3.96
Bromine (Br)22.43
Nitrogen (N)3.93
Oxygen (O)8.98

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the study of novel compounds such as this compound, this method provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice, offering insights into intermolecular interactions like hydrogen bonding, van der Waals forces, and π-π stacking, which are fundamental to the material's bulk properties.

A thorough search of scientific databases and chemical literature indicates that, to date, no specific study reporting the single-crystal X-ray diffraction analysis of this compound has been published. Therefore, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates for this specific compound, are not available in the public domain.

However, the application of X-ray crystallography to closely related quinoline-4-carboxylate derivatives has been instrumental in confirming their synthesized structures and understanding their conformational preferences. For any future crystallographic investigation of this compound, the typical research process would involve the following steps:

Crystal Growth: The first and often most challenging step is to grow single crystals of the compound that are of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined (structure solution), often using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and accurately determine the atomic positions and thermal parameters.

The successful crystallographic analysis of this compound would yield a wealth of structural information. Key findings would include the planarity of the quinoline ring system, the orientation of the 2-bromophenethyl group relative to the quinoline core, and the conformation of the carboxylate linker. This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the physicochemical properties of the compound.

Advanced Applications of 2 Bromophenethyl Quinoline 4 Carboxylate in Chemical Research

Utility as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

The quinoline-4-carboxylic acid framework, the parent structure of esters like 2-bromophenethyl quinoline-4-carboxylate (B1235159), is a cornerstone in synthetic medicinal chemistry. researchgate.netresearchgate.net These compounds serve as crucial synthetic intermediates due to the versatile reactivity of the carboxylic acid group. This functional group acts as a handle for a wide range of chemical transformations, including esterification and amidation, allowing for the construction of large and diverse chemical libraries. researchgate.netfrontiersin.org

Classic organic reactions such as the Doebner and Pfitzinger reactions are commonly employed to construct the quinoline-4-carboxylic acid core. researchgate.netnih.gov Modern synthetic approaches have focused on improving these methods through green chemistry principles, such as using efficient catalysts, microwave irradiation, and one-pot procedures to increase yields and reduce reaction times. researchgate.net Once synthesized, the quinoline-4-carboxylic acid can be converted into an acid chloride, which is a highly reactive intermediate for coupling with various amines or alcohols to produce a wide array of amides and esters, respectively. nih.govacs.org This versatility makes the quinoline-4-carboxylate scaffold a key building block for developing complex molecules with specific biological or material properties. nih.govacs.org

For instance, researchers have used quinoline-4-carboxylic acids as precursors to synthesize potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) and antimalarial agents. nih.govnih.gov The synthesis often involves modifying the core structure through coupling reactions to explore structure-activity relationships (SAR). nih.govnih.gov

Table 1: Synthetic Methodologies for Quinoline-4-Carboxylic Acid Derivatives

Reaction Name Reactants Conditions Significance
Doebner Reaction Aniline, Aldehyde, Pyruvic Acid Typically reflux in ethanol; modern methods use various catalysts. A three-component reaction for synthesizing 2-substituted quinoline-4-carboxylic acids. nih.govacs.org
Pfitzinger Reaction Isatin (B1672199), Carbonyl Compound Basic conditions (e.g., KOH in ethanol). A reliable method for producing a variety of quinoline-4-carboxylic acid derivatives. nih.govnih.gov
Microwave-Assisted Synthesis Isatin, Ketones KOH, Ethanol, Microwave irradiation. Accelerates the reaction, often leading to higher yields in shorter times. researchgate.net
One-Pot Synthesis Aromatic amines, Benzaldehydes, Pyruvic acid Use of novel catalysts (e.g., magnetic nanoparticles) under solvent-free conditions. Offers an environmentally friendly and efficient route to 2-arylquinoline-4-carboxylic acids. acs.org

Potential in Materials Science and Functional Materials Development (e.g., Dyes, Smart Materials, OLEDs)

The quinoline (B57606) nucleus is recognized for its unique electronic and photophysical properties, making its derivatives promising candidates for advanced materials. scbt.comscbt.com Compounds incorporating the quinoline scaffold are explored for their applications in dyes, polymers, and particularly in organic light-emitting diodes (OLEDs). scbt.comresearchgate.net

The rigid, aromatic structure of quinoline derivatives provides high thermal and chemical stability, which is crucial for the longevity of electronic devices. researchgate.net Furthermore, their inherent fluorescence and electron-transporting capabilities are key properties for use as emitters or host materials in OLEDs. researchgate.netdergipark.org.tr Scientists can fine-tune the optical properties, such as the emission color and quantum efficiency, by modifying the substituents on the quinoline ring. researchgate.net For example, different quinoline-based materials have been synthesized and tested as fluorescent layers in OLED devices, demonstrating their potential to create efficient and stable light-emitting systems. dergipark.org.trresearchgate.net

Table 2: Quinoline Derivatives in OLED Applications

Compound Class Role in OLED Observed Properties
5,7-dibromo-8-hydroxyquinoline Fluorescent Layer Exhibits a strong fluorescent response; used to produce an OLED device with an illumination spectrum in the UV region. dergipark.org.tr
Carbazole and Quinazoline Derivatives Host Materials Used in red phosphorescent OLEDs (PhOLEDs), demonstrating high efficiency and brightness. researchgate.net
Quinoline-based compounds General Possess high thermal/chemical stability and electron-transporting capability suitable for OLEDs and solar cells. researchgate.net

Role in Catalyst Development and Ligand Design

The quinoline-4-carboxylate structure possesses multiple coordination sites—specifically the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group—making it an excellent candidate for ligand design in coordination chemistry. acs.orgnih.gov These ligands can bind to various metal centers to form stable metal-organic frameworks (MOFs) or coordination polymers.

A notable example involves the use of quinoline-2,4-dicarboxylate as a building block to assemble novel 3D coordination polymers with lanthanide ions (Ln(III)). nih.gov In these structures, the quinoline-dicarboxylate ligand acts as a tetradentate bridging-chelating agent, binding multiple metal atoms through its carboxylate groups and the quinoline nitrogen. The coordination mode can be influenced by synthesis conditions like temperature, leading to diverse structural frameworks. nih.gov Such coordination polymers are of interest for their potential applications in luminescence, magnetism, and catalysis. The ability of the quinoline scaffold to form stable complexes also makes it a valuable component in the development of new catalysts for organic synthesis. mdpi.com

Development as Fluorescent Probes and Tags

The intrinsic fluorescence of the quinoline core is a highly valuable property that has been widely exploited in the development of molecular probes for bio-imaging and chemosensing. crimsonpublishers.com By strategically modifying the quinoline-4-carboxylate scaffold, researchers can design probes that exhibit changes in their fluorescence properties (such as intensity or wavelength) upon interaction with a specific target analyte. crimsonpublishers.com

These custom-designed quinoline derivatives can be engineered for enhanced water solubility and biocompatibility, which are essential for biological applications. port.ac.ukacs.org Functional groups can be attached to the carboxylic acid moiety to allow for covalent bonding to nanoparticles or specific targeting ligands. port.ac.uk Quinoline-based fluorescent probes have been successfully developed for a range of applications, including:

Selective detection of lipid droplets in living cells. crimsonpublishers.com

Imaging of Aβ aggregates associated with Alzheimer's disease. crimsonpublishers.com

"Turn-on" sensing of heavy metal ions like Hg2+. crimsonpublishers.com

Sentinel lymph node mapping in biomedical imaging. nih.gov

The development of these probes highlights the quinoline scaffold's role as a versatile platform for creating advanced diagnostic tools. port.ac.uk

Table 3: Examples of Quinoline-Based Fluorescent Probes

Probe Type Target Analyte/Application Key Features
Multiphoton Fluorescent Probe (MPF) Lipid Droplets Deeper tissue penetration, lower autofluorescence, and high selectivity. crimsonpublishers.com
Near-Infrared (NIR) Probes Aβ Aggregates Water-soluble; suitable for imaging in brain sections. crimsonpublishers.com
KSNP117 Sentinel Lymph Node Mapping Biocompatible, high serum stability, and bright fluorescence for in vivo imaging. nih.gov
Quinoline-Cysteine Derivatives Trimodal Probes Possess Raman, chiral, and fluorescent activity; water-soluble and biocompatible. port.ac.uk

Application as Chemical Tools for Investigating Biological Systems

Derivatives of quinoline-4-carboxylic acid are widely used as chemical tools to explore and understand complex biological systems. scbt.comscbt.com By acting as inhibitors, agonists, or antagonists for specific enzymes or receptors, these compounds allow researchers to probe cellular pathways and elucidate the mechanisms of disease.

The quinoline-4-carboxylate scaffold is a key pharmacophore in a multitude of biologically active molecules. nih.gov For example, derivatives have been designed as potent and selective inhibitors for various enzymes, providing valuable tools for biological studies.

Enzyme Inhibition: Quinoline-based compounds have been developed to inhibit critical enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis, and sirtuin 3 (SIRT3), a target in cancer therapy. frontiersin.orgnih.gov

Antimicrobial Studies: The antimicrobial properties of quinoline-4-carboxylic acid derivatives against bacteria and fungi allow for the investigation of microbial growth mechanisms and the development of new anti-infective strategies. nih.gov

Probing Cellular Processes: Some derivatives can induce morphological changes in fungi or alter the permeability of plant cell membranes, serving as tools to study cell structure and function. nih.gov

The ability to systematically modify the quinoline-4-carboxylate structure allows for the development of highly specific molecular probes to dissect biological functions, making this class of compounds indispensable in chemical biology and drug discovery. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromophenethyl quinoline-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with bromophenethyl groups via esterification or amidation. Transition metal-catalyzed reactions (e.g., palladium-catalyzed cross-coupling) are effective for introducing bromophenethyl moieties . Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for minimizing side reactions like dehalogenation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, bromophenethyl CH2_2 signals near δ 3.5–4.0 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+^+) and isotopic patterns for bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br).
  • X-ray Crystallography : Use SHELX or OLEX2 for single-crystal analysis to resolve bond lengths/angles and confirm stereochemistry .

Q. What biological screening assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Prioritize assays based on quinoline derivatives’ known activities:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme Inhibition : Test against quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) to assess metabolic interactions .

Advanced Research Questions

Q. How does this compound interact with quinoline-4-carboxylate 2-oxidoreductase, and what are the implications for metabolic degradation?

  • Methodological Answer : The enzyme catalyzes hydroxylation at the quinoline 2-position, forming 2-oxo-1,2-dihydroquinoline-4-carboxylate. Use stopped-flow kinetics or cryo-EM to study substrate binding. Note that bromine’s electron-withdrawing effect may reduce enzymatic turnover compared to non-halogenated analogs. Validate via HPLC-MS to track metabolite formation .

Q. What strategies resolve crystallographic challenges (e.g., twinning, poor diffraction) for this compound?

  • Methodological Answer : For twinned crystals, employ SHELXL’s TWIN/BASF commands for refinement. Improve diffraction by optimizing crystallization conditions (e.g., PEG-based precipitants, slow evaporation). Use OLEX2’s GUI for real-time structure validation and solvent masking .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be reconciled?

  • Methodological Answer : Perform pH-dependent stability studies (pH 1–12) using UV-Vis spectroscopy (λ~300 nm for quinoline absorbance). Monitor degradation via LC-MS and identify intermediates (e.g., hydrolyzed carboxylic acid). Control humidity during storage to prevent ester hydrolysis .

Q. What computational models predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Use DFT calculations (Gaussian or ORCA) to map electron density around the bromine and ester groups. Simulate transition states for Suzuki-Miyaura coupling reactions. Compare with experimental kinetic data to validate models .

Q. How does the bromophenethyl group influence the compound’s pharmacokinetic properties compared to non-halogenated analogs?

  • Methodological Answer : Conduct in vitro ADME assays:

  • Lipophilicity : Measure logP (shake-flask method) to assess membrane permeability.
  • Plasma Stability : Incubate with human plasma and quantify degradation via LC-MS/MS.
  • CYP450 Inhibition : Use fluorogenic substrates to evaluate hepatic metabolism interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.